molecular formula C20H18N6O4S B2433505 1-[6-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)pyrimidin-4-yl]-N-cyclopropyl-1H-pyrazole-3-carboxamide CAS No. 1242866-88-1

1-[6-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)pyrimidin-4-yl]-N-cyclopropyl-1H-pyrazole-3-carboxamide

Cat. No.: B2433505
CAS No.: 1242866-88-1
M. Wt: 438.46
InChI Key: WHRMPPLACYOPQC-UHFFFAOYSA-N
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Description

1-[6-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)pyrimidin-4-yl]-N-cyclopropyl-1H-pyrazole-3-carboxamide is a complex organic compound with a unique structure that includes a benzo[d][1,3]dioxole moiety, a pyrimidine ring, and a pyrazole ring

Properties

IUPAC Name

1-[6-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanylpyrimidin-4-yl]-N-cyclopropylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O4S/c27-18(23-13-3-4-15-16(7-13)30-11-29-15)9-31-19-8-17(21-10-22-19)26-6-5-14(25-26)20(28)24-12-1-2-12/h3-8,10,12H,1-2,9,11H2,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHRMPPLACYOPQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=NN(C=C2)C3=CC(=NC=N3)SCC(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[6-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)pyrimidin-4-yl]-N-cyclopropyl-1H-pyrazole-3-carboxamide involves multiple steps. One common synthetic route includes the following steps:

Chemical Reactions Analysis

1-[6-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)pyrimidin-4-yl]-N-cyclopropyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

1-[6-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)pyrimidin-4-yl]-N-cyclopropyl-1H-pyrazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[6-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)pyrimidin-4-yl]-N-cyclopropyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of cellular processes, such as DNA replication or protein synthesis, ultimately resulting in cell death .

Comparison with Similar Compounds

1-[6-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)pyrimidin-4-yl]-N-cyclopropyl-1H-pyrazole-3-carboxamide can be compared with other similar compounds, such as:

Biological Activity

The compound 1-[6-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)pyrimidin-4-yl]-N-cyclopropyl-1H-pyrazole-3-carboxamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a unique combination of functional groups, including:

  • Benzodioxole moiety : Known for its role in enhancing bioactivity.
  • Pyrimidine and pyrazole cores : Associated with various biological activities including anti-inflammatory and anticancer effects.

The molecular formula is C18_{18}H20_{20}N4_{4}O4_{4}S, indicating the presence of multiple heteroatoms which contribute to its reactivity and interaction with biological targets.

Antitumor Activity

Research indicates that derivatives of pyrazole, including those with similar structural motifs to our compound, exhibit significant antitumor properties. Specifically:

  • Mechanisms of Action : Pyrazole derivatives have been shown to inhibit critical pathways involved in tumor progression, such as BRAF(V600E), EGFR, and Aurora-A kinase activities .
  • Case Study : A study involving pyrazole derivatives demonstrated cytotoxic effects in breast cancer cell lines (MCF-7 and MDA-MB-231). The compounds tested showed enhanced efficacy when combined with doxorubicin, suggesting a synergistic effect that could improve treatment outcomes for aggressive cancer subtypes .

Anti-inflammatory Properties

The compound is hypothesized to exhibit anti-inflammatory activity through the inhibition of pro-inflammatory cytokines. This is supported by findings from related pyrazole compounds that have shown promise in reducing inflammation in various models.

Antimicrobial Activity

Similar compounds have displayed antimicrobial effects against a range of pathogens. The presence of the benzodioxole moiety is thought to enhance the antimicrobial activity by promoting membrane disruption in bacterial cells.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and inflammation.
  • Receptor Modulation : It could act on various receptors, including G protein-coupled receptors (GPCRs), influencing intracellular signaling pathways .
  • Cell Cycle Interference : Similar pyrazole derivatives have been shown to induce cell cycle arrest in cancer cells.

Table 1: Summary of Biological Activities

Activity TypeEvidence/SourceMechanism
AntitumorCytotoxicity in MCF-7 and MDA-MB-231 Inhibition of BRAF, EGFR
Anti-inflammatoryInhibition of cytokine release (hypothetical)Modulation of inflammatory pathways
AntimicrobialDisruption of bacterial membranes (related compounds)Membrane disruption

Case Study 1: Antitumor Efficacy

A recent study evaluated the cytotoxic effects of various pyrazole derivatives on breast cancer cell lines. The results indicated that specific substitutions on the pyrazole ring significantly enhanced cytotoxicity compared to standard treatments like doxorubicin.

Case Study 2: Synergistic Effects

The combination therapy using pyrazole derivatives and doxorubicin resulted in a notable increase in apoptosis rates among treated cells, particularly in aggressive cancer types such as Claudin-low breast cancer .

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